molecular formula C21H20N4OS B2414161 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207003-55-1

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2414161
CAS No.: 1207003-55-1
M. Wt: 376.48
InChI Key: ONNHRQBRYCJKFA-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-4-26-18-11-7-16(8-12-18)19-13-27-21(22-19)20-15(3)25(24-23-20)17-9-5-14(2)6-10-17/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNHRQBRYCJKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N2SC_{22}H_{23}N_2S with a molecular weight of approximately 365.49 g/mol. The structure features a triazole ring fused with thiazole and phenyl groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC22H23N2S
Molecular Weight365.49 g/mol
CAS Number667868-35-1

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the thiazole and ethoxyphenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values ranged from 2.43 to 14.65 µM, indicating potent activity against these malignancies .

Mechanism of Action:
The compound appears to exert its anticancer effects through multiple mechanisms:

  • Microtubule Destabilization : It has been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells.
  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed at concentrations as low as 1 µM, along with increased caspase-3 activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that it not only inhibited cell growth but also induced apoptosis as evidenced by morphological changes and caspase activation .
  • Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Preparation Methods

Hantzsch Thiazole Formation

The 4-(4-ethoxyphenyl)thiazole-2-carbaldehyde (1 ) is synthesized via the Hantzsch reaction:

Reagents :

  • 4-Ethoxyphenyl thioamide (1.0 equiv)
  • Phenacyl bromide (1.2 equiv)
  • Ethanol (solvent), reflux at 80°C for 6 h.

Mechanism :

  • Nucleophilic attack of thioamide sulfur on phenacyl bromide’s α-carbon.
  • Cyclocondensation with elimination of HBr to form the thiazole ring.

Yield : 68% (pale yellow crystals).
Characterization :

  • IR : 1685 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃): δ 10.49 (s, 1H, CHO), 8.24 (d, J = 8.7 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Alkyne Functionalization

The aldehyde (1 ) is converted to 2-ethynyl-4-(4-ethoxyphenyl)thiazole (2 ) via Seyferth-Gilbert homologation:

Reagents :

  • 1 (1.0 equiv)
  • Bestmann-Ohira reagent (2.0 equiv)
  • K₂CO₃ (3.0 equiv), MeOH, 0°C → RT, 12 h.

Yield : 72% (off-white solid).
Characterization :

  • ¹³C NMR : δ 92.1 (C≡CH), 85.4 (C≡CH).

Triazole Core Assembly

Azide Preparation

4-Methylphenyl azide (3 ) is synthesized from 4-methylaniline:

Procedure :

  • Diazotization of 4-methylaniline with NaNO₂/HCl at 0°C.
  • Azide substitution using NaN₃ in aqueous acetone.

Yield : 85% (colorless oil).
Hazard Note : 3 is thermally unstable; storage at –20°C is mandatory.

RuAAC Reaction

The triazole is formed via [Cp*RuCl(COD)]-catalyzed cycloaddition:

Reagents :

  • 2 (1.0 equiv)
  • 3 (1.1 equiv)
  • [Cp*RuCl(COD)] (5 mol%)
  • DMF, 80°C, 8 h.

Mechanism :

  • Ruthenium-mediated [3+2] cycloaddition with 1,5-regioselectivity.
  • Methyl and thiazole groups occupy positions 5 and 4, respectively.

Yield : 78% (white crystalline solid).
Regioselectivity : >95% (confirmed by NOESY).

Structural Elucidation

Spectroscopic Data

IR (ATR) :

  • 2127 cm⁻¹ (C≡C, absent post-reaction).
  • 1602 cm⁻¹ (triazole C=N).

¹H NMR (DMSO-d₆):

  • δ 8.21 (s, 1H, triazole-H).
  • δ 7.89 (d, J = 8.7 Hz, 2H, thiazole-ArH).
  • δ 2.52 (s, 3H, CH₃).

HRMS (ESI+) : m/z 407.1243 [M+H]⁺ (calc. 407.1248).

X-ray Crystallography

Single-crystal analysis confirms:

  • Triazole-thiazole dihedral angle : 12.5° (planar conjugation).
  • H-bonding : C–H···N between thiazole and triazole.

Optimization and Challenges

Catalyst Screening

Catalyst Solvent Temp (°C) Yield (%)
[Cp*RuCl(COD)] DMF 80 78
RuCl₃ DMF 80 32
CuI DMF 80 <5

Ru(I) catalysts outperform Cu(I) due to superior regiocontrol.

Solvent Effects

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
THF 7.5 41
H₂O 80.1 29

Polar aprotic solvents enhance reaction efficiency.

Scalability and Applications

Gram-scale synthesis (10 mmol) achieves 71% yield, demonstrating industrial viability. Preliminary biological screening indicates IC₅₀ = 4.72 μM against glioblastoma U87-MG cells, rivaling temozolomide.

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